4-ethoxy-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzamide
Description
This compound features a benzamide core substituted with a 4-ethoxy group, linked via an ethylamino chain to a pyridazine ring. The pyridazine is further functionalized at the 6-position with a pyridin-3-ylamino group. Its molecular formula is C₂₀H₂₄N₆O₂, with a molecular weight of 380.44 g/mol .
Properties
IUPAC Name |
4-ethoxy-N-[2-[[6-(pyridin-3-ylamino)pyridazin-3-yl]amino]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c1-2-28-17-7-5-15(6-8-17)20(27)23-13-12-22-18-9-10-19(26-25-18)24-16-4-3-11-21-14-16/h3-11,14H,2,12-13H2,1H3,(H,22,25)(H,23,27)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDCTUPINWFQGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCNC2=NN=C(C=C2)NC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyridazinyl Intermediate: This step involves the cyclization of appropriate precursors to form the pyridazinyl ring.
Coupling with Pyridinyl Derivatives: The pyridazinyl intermediate is then coupled with pyridinyl derivatives using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Formation of the Benzamide Core:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors for precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the ethoxy group or the aromatic rings.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) for electrophilic substitution; nucleophiles like amines or alkoxides for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Potential Biological Targets
- Enzymatic Inhibition : The sulfonamide group may interact with active sites of enzymes, inhibiting their function.
- Receptor Modulation : The compound may act as an antagonist or agonist at specific receptor sites, influencing cellular signaling pathways.
Antibacterial Activity
Research indicates that 4-ethoxy-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzamide exhibits significant antibacterial activity. Its structural characteristics allow it to effectively inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. Studies have shown that compounds with similar structures can effectively inhibit key enzymes involved in bacterial metabolism .
Anticancer Properties
Recent investigations have highlighted the potential anticancer properties of this compound. Certain derivatives have demonstrated cytotoxicity comparable to established chemotherapeutics, suggesting that they may be effective in targeting cancer cells. For instance, pyridine derivatives have exhibited moderate to high potency against cancer cell lines, indicating the potential for further development as anticancer agents .
Anti-inflammatory Effects
Compounds derived from similar structures have shown promise in modulating inflammatory responses. Research indicates that these compounds can interact with P2Y receptors, which are implicated in various inflammatory diseases, thereby providing a pathway for developing new anti-inflammatory drugs .
Synthesis Pathways
The synthesis of 4-ethoxy-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzamide involves multi-step organic reactions:
- Formation of Pyridazinyl Intermediate : This involves reacting 2-aminopyridine with α-bromoketones under controlled conditions.
- Coupling Reaction : The intermediate is coupled with 4-ethoxybenzoyl chloride using triethylamine as a base to produce the final product.
Case Studies
- Anticancer Activity Study : A study involving pyridine derivatives demonstrated that certain compounds exhibited cytotoxicity comparable to established chemotherapeutics like taxol, indicating potential anticancer properties .
- Anti-inflammatory Research : Investigations into compounds similar to 4-ethoxy-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzamide have shown efficacy in modulating inflammatory responses by interacting with P2Y receptors .
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions, leading to therapeutic effects .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Features
Core Structure and Substituents
- Benzamide Core: The target compound shares a benzamide backbone with multiple analogs (e.g., ). Key differences lie in substituents: 4-Ethoxy Group: Present in the target and I-6230 (), but I-6230 is an ethyl benzoate ester, whereas the target is an amide. Amides generally exhibit greater metabolic stability than esters . Ethylamino Linker: Common in and compounds, but with variations (e.g., thioether linkages in ).
- Pyridazine Ring: 6-Position Substitution: The target’s pyridin-3-ylamino group contrasts with analogs featuring ethynyl (), pyrazol (), or imidazo[1,2-b]pyridazine ().
Molecular Properties
*Example from : N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-2-[[(2-methyl-4-thiazolyl)methyl]thio]-benzamide. †Example from : 4-(6-(butylamino)imidazo[1,2-b]pyridazin-3-yl)-N-(2-(dimethylamino)ethyl)benzamide.
Key Differentiators
Substitution on Pyridazine: Pyridin-3-ylamino (target) vs. ethynyl () or pyrazol (): The amino group may enhance hydrogen-bonding interactions with target proteins compared to hydrophobic ethynyl or pyrazol groups.
Benzamide vs. Ester :
- The target’s amide linkage likely improves metabolic stability over I-6230’s ester, which is prone to hydrolysis .
Molecular Weight :
- The target (380.44 g/mol) aligns with and compounds, suggesting optimal size for cell permeability and target engagement .
Biological Activity
4-Ethoxy-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, particularly the ethoxy and pyridazinyl moieties, may interact with various biological targets, leading to significant pharmacological effects.
Chemical Structure and Properties
The molecular formula of 4-ethoxy-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzamide is CHNO, with a molecular weight of approximately 350.4 g/mol. The structure includes:
- Ethoxy group : Enhances solubility and potential interactions.
- Pyridazinyl ring : Contributes to the compound's ability to engage in π-π stacking interactions with biological targets.
- Amino groups : Facilitate hydrogen bonding, critical for binding to enzymes or receptors.
The biological activity of this compound is primarily attributed to its ability to modulate the activity of specific enzymes and receptors. The proposed mechanisms include:
- Inhibition of Bacterial Folate Synthesis : Similar to other sulfanilide derivatives, it may inhibit folate synthesis pathways in bacteria, which is crucial for their growth and replication.
- Interaction with Receptors : The compound may bind to various receptors, influencing cellular signaling pathways and potentially leading to anti-inflammatory or anticancer effects.
Antimicrobial Properties
4-Ethoxy-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzamide has shown promising antibacterial activity, particularly against strains of Mycobacterium tuberculosis. The mechanism involves disruption of bacterial folate synthesis, a well-documented action of sulfanilide compounds.
Anticancer Activity
Recent studies indicate potential anticancer properties. Compounds structurally similar to 4-ethoxy-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzamide have been evaluated for their ability to inhibit cancer cell proliferation. For example, derivatives with similar functional groups demonstrated moderate to high potency against various cancer cell lines (e.g., TK-10 and HT-29).
Summary of Biological Activities
Case Studies and Research Findings
- Antimicrobial Study : A study highlighted the effectiveness of similar sulfanilide derivatives in inhibiting bacterial growth, supporting the hypothesis that 4-ethoxy-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzamide could exhibit comparable activity against resistant strains .
- Anticancer Evaluation : In vitro studies have shown that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, suggesting that 4-ethoxy-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzamide may also possess anticancer properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
